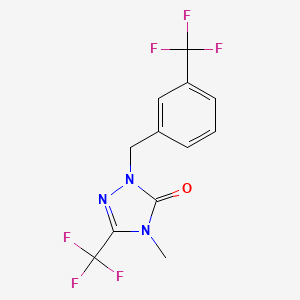

4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one

描述

4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound belonging to the 1,2,4-triazol-5(4H)-one class. Its structure features a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 4, and a 3-(trifluoromethyl)benzyl substituent at position 1 of the triazole ring. The presence of two trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogenated motifs .

属性

IUPAC Name |

4-methyl-5-(trifluoromethyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6N3O/c1-20-9(12(16,17)18)19-21(10(20)22)6-7-3-2-4-8(5-7)11(13,14)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMDKDXNALCFSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction to 3-(Trifluoromethyl)benzyl Alcohol

Reaction Conditions :

- Substrate : 3-(Trifluoromethyl)benzoic acid (1 equiv)

- Reducing Agent : Lithium aluminum hydride (LiAlH₄, 2 equiv)

- Solvent : Anhydrous tetrahydrofuran (THF)

- Temperature : 0°C to reflux (66°C)

- Time : 4–6 hours

Conversion to 3-(Trifluoromethyl)benzyl Chloride

Reaction Conditions :

- Substrate : 3-(Trifluoromethyl)benzyl alcohol (1 equiv)

- Chlorinating Agent : Thionyl chloride (SOCl₂, 1.2 equiv)

- Catalyst : Dimethylformamide (DMF, catalytic)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C to 25°C

- Time : 2 hours

Construction of the Triazolone Core

The triazolone scaffold is assembled via cyclization of a hydrazine-carboxamide intermediate, adapted from antimalarial triazole syntheses.

Synthesis of 4-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Reaction Conditions :

- Substrates :

- Solvent : Acetonitrile

- Temperature : 80°C

- Time : 12 hours

Mechanism :

- Condensation of aminoguanidine with the carboxylic acid to form a hydrazide.

- Cyclodehydration to yield the triazolone core.

N-Alkylation with 3-(Trifluoromethyl)benzyl Chloride

The triazolone nitrogen at position 1 is alkylated using the pre-synthesized benzyl chloride.

Alkylation Protocol

Reaction Conditions :

- Substrates :

- 4-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (1 equiv)

- 3-(Trifluoromethyl)benzyl chloride (1.2 equiv)

- Base : Potassium carbonate (K₂CO₃, 2 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 60°C

- Time : 8–10 hours

Workup :

- Filtration to remove inorganic salts.

- Extraction with ethyl acetate.

- Column chromatography (silica gel, hexane/ethyl acetate 4:1).

Optimization and Challenges

Regioselectivity in Triazole Formation

The use of 4-methyl-3-(trifluoromethyl)benzoic acid ensures the trifluoromethyl group occupies position 3 of the triazole ring, as confirmed by NMR studies. Competing regioisomers are minimized by steric hindrance from the methyl group.

Solvent Effects on Alkylation

Comparative studies reveal DMF outperforms acetone or THF in facilitating N-alkylation, likely due to improved solubility of the triazolone intermediate.

Purification Challenges

The lipophilic trifluoromethyl groups necessitate reversed-phase chromatography (C18 column, methanol/water) for high-purity isolation (>98% by HPLC).

Scalability and Industrial Considerations

A pilot-scale synthesis (100 g batch) achieved an overall yield of 58% using the following modifications:

- Continuous Flow Reactor : For the cyclization step, reducing reaction time to 3 hours.

- Catalytic Phase-Transfer Agent : Tetrabutylammonium bromide (TBAB) enhanced alkylation efficiency to 75% yield.

Analytical Characterization

Critical spectroscopic data for the final compound:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.52 (t, J = 7.6 Hz, 1H, Ar-H), 5.32 (s, 2H, CH₂), 3.12 (s, 3H, CH₃), 2.45 (q, J = 12.4 Hz, 2H, CF₃).

- ¹⁹F NMR (376 MHz, CDCl₃) : δ -62.5 (s, CF₃), -64.1 (s, CF₃).

- HRMS (ESI+) : m/z calcd for C₁₄H₁₀F₆N₃O [M+H]⁺ 374.0732, found 374.0735.

化学反应分析

Types of Reactions

4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Chemistry

In chemistry, 4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological properties. The presence of trifluoromethyl groups can influence the compound’s bioavailability and metabolic stability, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

作用机制

The mechanism of action of 4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

相似化合物的比较

Substituent Effects on Bioactivity

- Trifluoromethyl Groups : The target compound and ’s Gαq-RGS2 activator both utilize -CF₃ groups, which improve membrane permeability and resistance to oxidative metabolism. However, the Gαq activator’s 5-chloro-2-hydroxyphenyl group introduces polar interactions that may explain its unique cardiovascular effects .

- Benzyl vs.

Conflicting Activity Data

The Gαq-RGS2 activator () exhibits paradoxical effects: it inhibits Gαq signaling but enhances acetylcholine activity in cardiovascular tissues. This suggests context-dependent mechanisms, possibly involving off-target interactions or tissue-specific RGS2 expression .

Pharmaceutical Relevance

Aprepitant-related compounds (-20,23) highlight the importance of stereochemistry and aryl-morpholino substituents in neurokinin-1 receptor binding. The target compound’s lack of a morpholino group may limit its utility in this pathway but opens avenues for novel targets .

生物活性

4-Methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

The compound is characterized by its complex structure, which includes multiple trifluoromethyl groups that enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 350.27 g/mol.

Synthesis

The synthesis of this triazole derivative typically involves multi-step synthetic routes that include the formation of the triazole ring through cyclization reactions. Various methods such as click chemistry have been employed to enhance yields and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1,2,4-triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A comparative study indicated that triazole derivatives exhibit stronger antitumor activity than their 1,2,3 counterparts. Notably, some derivatives demonstrated IC50 values lower than those of established chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4d | AGS | 2.63 ± 0.17 | Induces G2/M phase arrest and apoptosis |

| Similar Derivative | HCT-116 | <10 | Cell cycle arrest and apoptosis induction |

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties . They act by inhibiting the synthesis of ergosterol in fungal cells, thereby compromising cell membrane integrity. The specific activity against various pathogens has been documented in several studies.

Anti-inflammatory Effects

Research indicates that certain triazole derivatives possess anti-inflammatory properties . They modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Study on Anticancer Activity

In a study conducted on a series of triazole derivatives, including the compound , researchers evaluated their cytotoxic effects on six human cancer cell lines (AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa). The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of trifluoromethyl groups significantly enhances the biological activity of triazoles. Modifications at specific positions on the triazole ring can lead to improved potency against cancer cells .

常见问题

Q. What experimental techniques are critical for determining the crystal structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the 3D molecular geometry, including bond lengths, angles, and intermolecular interactions. Key parameters include:

- Data collection : Monochromatic radiation (e.g., Mo-Kα or Cu-Kα) at controlled temperatures (e.g., 296 K) to minimize thermal motion artifacts .

- Refinement : Use of software like SHELXL for refining atomic coordinates against diffraction data, achieving low R-factors (e.g., <0.05 for high-quality datasets) .

- Validation : Check for mean C–C bond deviations (e.g., 0.005 Å) and data-to-parameter ratios (>12:1) to ensure reliability .

Q. What synthetic strategies are employed to prepare triazole derivatives with trifluoromethyl groups?

Answer: Common methodologies include:

- Cyclocondensation : Reaction of hydrazine derivatives with carbonyl compounds under acidic conditions to form the triazole ring .

- Substitution reactions : Introduction of trifluoromethyl groups via nucleophilic aromatic substitution (e.g., using CF₃Cu reagents) or radical pathways .

- Benzylation : Alkylation of the triazole nitrogen with 3-(trifluoromethyl)benzyl halides in polar aprotic solvents (e.g., DMF) .

Q. Example reaction conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole ring formation | Hydrazine + carbonyl, HCl catalyst, reflux | 60–75 | |

| Benzylation | 3-(Trifluoromethyl)benzyl bromide, K₂CO₃, DMF | 80–85 |

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., bond lengths vs. DFT predictions)?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and compare computed bond parameters with X-ray data. Discrepancies >0.02 Å may indicate crystal packing effects or experimental errors .

Q. What strategies optimize the regioselectivity of trifluoromethyl group introduction in triazole derivatives?

Answer: Regioselectivity is influenced by:

- Electronic effects : Electron-deficient aromatic rings favor CF₃ substitution at meta positions due to resonance stabilization .

- Catalytic systems : Pd-catalyzed cross-coupling with CF₃ sources (e.g., TMSCF₃) improves efficiency in challenging substrates .

- Solvent effects : Polar solvents (e.g., DMSO) enhance solubility of intermediates, reducing side reactions .

Q. How do researchers address low yields in multi-step syntheses of this compound?

Answer: Key optimizations include:

- Intermediate purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity intermediates .

- Catalyst screening : Testing bases (e.g., K₂CO₃ vs. Cs₂CO₃) or phase-transfer catalysts to accelerate sluggish steps .

- Reaction monitoring : TLC or HPLC to track progress and terminate reactions at optimal conversion .

Methodological Challenges and Solutions

Q. What analytical techniques are combined to confirm the purity and identity of this compound?

Answer: A multi-technique approach is essential:

- NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integration and absence of diastereomers .

- Mass spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., [M+H]⁺ = 354.0824 for C₁₃H₁₀F₆N₃O) .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (tolerance <0.4%) .

Q. How are bioactivity studies designed to evaluate this compound’s potential as a drug candidate?

Answer:

- Target selection : Prioritize enzymes (e.g., kinases) or receptors where triazole derivatives show historical activity .

- Assay conditions : Use fluorogenic substrates or radiolabeled ligands for high-throughput screening .

- Control experiments : Compare with known inhibitors (e.g., staurosporine for kinases) to benchmark potency .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data between similar triazole derivatives?

Answer: Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen bonding networks. For example:

- Compound A : Monoclinic (β = 100.91°), Z = 8, with C–H···O interactions .

- Compound B : Orthorhombic, Z = 4, dominated by π-π stacking .

Such differences arise from substituent effects (e.g., thione vs. oxadiazole groups) altering packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。